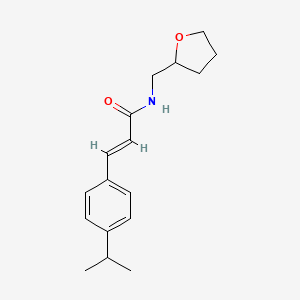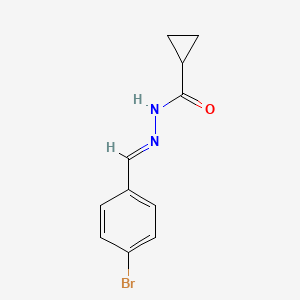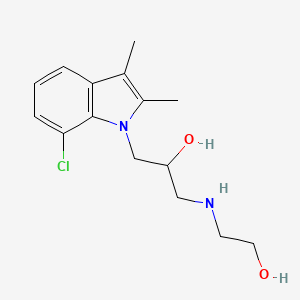
1-(2-Bromoethyl)-1-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 2-bromoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-methylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO) is often employed for elimination reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products:
Substitution: Formation of new compounds with different functional groups.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(2-Bromoethyl)-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-1-methylcyclobutane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.
Comparison with Similar Compounds
1-(2-Bromoethyl)cyclobutane: Similar structure but lacks the methyl group.
1-(2-Chloroethyl)-1-methylcyclobutane: Similar structure with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-1-methylcyclobutane: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)-1-methylcyclobutane is unique due to the presence of both a bromoethyl group and a methyl group on the cyclobutane ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-1-methylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-7(5-6-8)3-2-4-7/h2-6H2,1H3 |
InChI Key |
VFBKDRMORUODOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)

![4-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B14873157.png)
![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)

![9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl](/img/structure/B14873180.png)





![1-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B14873207.png)
